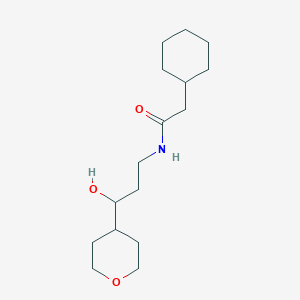

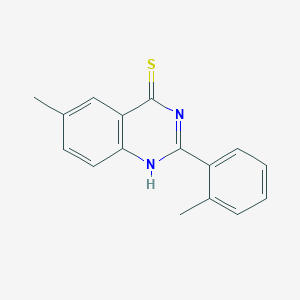

(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related furan-acrylamide compounds involves green organic chemistry approaches, such as microwave-assisted synthesis, and employs marine and terrestrial fungi for ene-reduction, producing compounds with unique CN-bearing stereogenic centers. This method showcases an environmentally friendly route to complex organic compounds with high yields and enantiomeric excess (ee) (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using methods like time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. Such analysis provides insights into the stereochemistry and electronic properties, crucial for understanding the compound's behavior in various environments and interactions with biological targets (Jimenez et al., 2019).

Chemical Reactions and Properties

This compound's chemical reactivity includes its participation in C-H bond activation and borylation reactions, indicative of its potential utility in organic synthesis and modification. For example, related furan compounds can undergo oxidative cyclization, leading to structurally diverse products essential for pharmaceutical synthesis (Hatanaka et al., 2010).

科学的研究の応用

Green Organic Chemistry Synthesis

This compound and its derivatives have been involved in green organic chemistry synthesis. A notable example is the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This process utilizes filamentous marine and terrestrial-derived fungi for the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. The absolute configuration of the biotransformation products was determined by calculations of electronic circular dichroism (ECD) spectra, showcasing its significance in organic synthesis and stereochemical analysis (Jimenez et al., 2019).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For example, derivatives of 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids were synthesized, demonstrating its utility in the creation of structurally diverse compounds. This process involves cyclization under specific conditions and highlights the compound's versatility in chemical synthesis (Kuticheva et al., 2015).

Development of Cytotoxic Agents

Focused library development using this compound as a base structure led to the creation of broad spectrum cytotoxic agents against various cancer cell lines. This approach identified new lead compounds with improved cytotoxicity, contributing to the field of anticancer drug development (Tarleton et al., 2013).

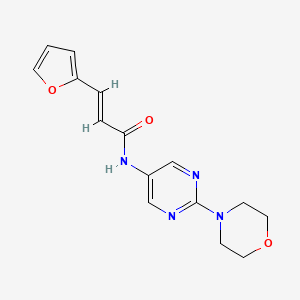

Inhibition of SARS Coronavirus Helicase

A novel chemical compound closely related to (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide was discovered to suppress the enzymatic activities of SARS coronavirus helicase. The inhibitory effect was determined through ATP hydrolysis and double-stranded DNA unwinding assays, suggesting potential therapeutic applications in the treatment of coronavirus infections (Lee et al., 2017).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-14(4-3-13-2-1-7-22-13)18-12-10-16-15(17-11-12)19-5-8-21-9-6-19/h1-4,7,10-11H,5-6,8-9H2,(H,18,20)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWYFSNICOCXDP-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)

![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)